molecular formula C23H27N3O7S B2556534 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide CAS No. 900997-65-1

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2556534
M. Wt: 489.54
InChI Key: WARPBNKAFNKKCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide”, a related compound “N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide” was synthesized via ortho-acylation of “N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide” with acetic anhydride in polyphosphoric acid .

Scientific Research Applications

Molecular Interaction and Binding Analysis

  • A study focused on the molecular interaction of a similar antagonist, revealing insights into the steric binding interaction with receptors and proposing a unique region in space for the antagonist activity. This kind of research aids in understanding how molecules like N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide interact with biological systems (Shim et al., 2002).

Pharmacological Characterization

  • In the context of pharmacology, research has characterized similar compounds, highlighting their potential in treating various conditions. For instance, a study on a novel κ-opioid receptor antagonist demonstrated its potential for treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Structural Analysis

  • Research on the synthesis of benzamide derivatives, including crystal structure analysis and potential applications in identifying binding sites for modulators, provides a framework for understanding the structural aspects of compounds like N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide (Wu et al., 2014).

Antifungal and Antimicrobial Applications

  • Studies on derivatives of similar compounds have shown potential antifungal and antimicrobial applications, which could be relevant for the development of new therapeutic agents (Weiqun et al., 2005).

Antineoplastic Potential

  • Investigations into the metabolism and disposition of antineoplastic compounds provide insight into the pharmacokinetics and potential therapeutic uses of compounds like N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide (Zhang et al., 2011).

Anticonvulsant Activity

  • Research has been conducted on enaminones synthesized from cyclic beta-dicarbonyl precursors, exhibiting potent anticonvulsant activity. This could be an area of application for similar compounds (Edafiogho et al., 1992).

Antidepressant Properties

  • The synthesis of compounds like 4-Chloro-N-(3-morpholinopropyl)benzamide and its evaluation as an antidepressant highlights the potential mental health applications of similar compounds (Donskaya et al., 2004).

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S/c1-31-20-8-5-18(14-21(20)32-2)26-15-17(13-22(26)27)24-23(28)16-3-6-19(7-4-16)34(29,30)25-9-11-33-12-10-25/h3-8,14,17H,9-13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARPBNKAFNKKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide

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